Erythromycin, 12-deoxy-
Description
Contextualization within the Macrolide Antibiotic Class
Macrolide antibiotics are a class of naturally derived or semi-synthetic compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. researchgate.netwikipedia.org These compounds are products of polyketide biosynthesis and are primarily known for their antibiotic properties, although some members of this class exhibit other therapeutic effects. researchgate.netwikipedia.org The archetypal macrolide, erythromycin (B1671065), was discovered in the 1950s and is produced by the bacterium Saccharopolyspora erythraea. researchgate.net
Erythromycin is not a single compound but a mixture, with Erythromycin A being the major and most active component. researchgate.net However, it also contains trace amounts of other variants, including Erythromycin B, C, and D. researchgate.net 12-Deoxyerythromycin is structurally identical to Erythromycin A, with the notable exception of lacking a hydroxyl group at the 12-position of the macrolactone ring. researchgate.netsigmaaldrich.com This seemingly minor structural difference has significant implications for its biological activity and chemical stability.
Macrolides exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. drugs.com They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain. wikipedia.orgbohrium.com This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations. drugs.com
Significance of 12-Deoxyerythromycin in Contemporary Antimicrobial Research
While Erythromycin A has been a clinical workhorse, its utility is hampered by issues such as instability in acidic environments (like the stomach) and the emergence of bacterial resistance. researchgate.netscirp.org This has driven extensive research into modifying the erythromycin scaffold to create new derivatives with improved properties. In this context, 12-Deoxyerythromycin has emerged as a valuable research tool and a precursor for the synthesis of novel macrolides.
One of the most significant applications of 12-Deoxyerythromycin is as an intermediate in the synthesis of azithromycin (B1666446), a widely used second-generation macrolide antibiotic. usbio.netspectrasynth.com The absence of the 12-hydroxyl group in 12-Deoxyerythromycin simplifies certain chemical transformations required to build the more complex structure of azithromycin.
Furthermore, the study of 12-Deoxyerythromycin and its derivatives provides crucial insights into the structure-activity relationships of macrolide antibiotics. By comparing the biological activity of 12-Deoxyerythromycin with that of Erythromycin A and other derivatives, researchers can understand the role of specific functional groups, like the 12-hydroxyl group, in ribosomal binding and antibacterial potency.
Recent advancements in metabolic engineering have also highlighted the importance of 12-Deoxyerythromycin. Researchers have successfully engineered strains of Saccharopolyspora erythraea and even Escherichia coli to produce novel erythromycin derivatives, including those based on the 12-deoxy scaffold. asm.orgnih.govplos.org These engineered strains can produce compounds like 12-desmethyl-12-deoxyerythromycin A, which exhibit antibiotic activity and serve as building blocks for further chemical modification. asm.orgnih.govresearchgate.net
Evolution of Macrolide Modifications for Advanced Chemical and Biological Properties
The history of macrolide antibiotics is a testament to the power of medicinal chemistry to improve upon nature's designs. The journey began with the first-generation macrolide, erythromycin, which, despite its effectiveness, had limitations. scirp.orgnih.gov The initial focus of modification was to address its acid instability and improve its pharmacokinetic profile. bohrium.com
This led to the development of second-generation macrolides such as clarithromycin (B1669154) and azithromycin in the 1980s and 1990s. bohrium.comnih.gov These semi-synthetic derivatives offered better acid stability, broader antimicrobial spectra, and improved tissue penetration. scirp.orgresearchgate.net The synthesis of these compounds often involved complex chemical modifications of the erythromycin A molecule, where intermediates like 12-Deoxyerythromycin played a key role.
The rise of antibiotic resistance spurred the development of a third generation of macrolides known as ketolides. wikipedia.orgscirp.org Ketolides, such as telithromycin, are characterized by the replacement of the cladinose (B132029) sugar at the 3-position with a keto group and modifications at the 11- and 12-positions of the macrolactone ring. scirp.org These changes were designed to overcome common macrolide resistance mechanisms. scirp.org
The evolution of macrolide modifications continues with the exploration of novel synthetic and biosynthetic strategies. nih.gov Precursor-directed biosynthesis and combinatorial biosynthesis are powerful techniques that allow for the creation of a diverse array of new macrolide structures that would be difficult to achieve through traditional chemical synthesis alone. acs.orgmdpi.com These approaches often involve manipulating the biosynthetic pathways that produce erythromycin and its analogues, including 12-Deoxyerythromycin, to generate novel compounds with potentially enhanced antibacterial activity or the ability to circumvent existing resistance mechanisms. asm.orgnih.gov
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862121 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and Molecular Interactions
Inhibition of Bacterial Protein Synthesis at the Ribosomal Level
Erythromycin (B1671065), 12-deoxy- acts as a bacteriostatic agent, meaning it primarily inhibits the multiplication of bacteria rather than killing them outright. wikipedia.org This action is achieved by specifically targeting and inhibiting the process of protein synthesis, which is essential for bacterial replication and function. drugbank.com The mechanism is highly selective for bacterial ribosomes, which differ structurally from their eukaryotic counterparts, thereby sparing host cells. The inhibition of protein synthesis occurs after the initiation of translation but interferes with the subsequent elongation of the polypeptide chain. sigmaaldrich.comoup.com Research suggests that a primary mechanism for this inhibition is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step. nih.govnih.govasm.org
Binding to the 50S Ribosomal Subunit and Specific Sites within the Peptide Exit Tunnel
The molecular target for Erythromycin, 12-deoxy- is the large 50S subunit of the bacterial 70S ribosome. toku-e.comasm.org The compound binds with high affinity to a single site on the 50S subunit. researchgate.net This binding site is located within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. sigmaaldrich.commdpi.commdpi.com
The binding is primarily mediated by interactions with the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically with nucleotides in Domain V, near the peptidyl transferase center (PTC). drugbank.commdpi.compnas.org Key nucleotides involved in the binding of erythromycin-class macrolides include A2058 and A2059 (E. coli numbering). mdpi.compnas.org Erythromycin, 12-deoxy- has been shown to adopt a conformation similar to that of Erythromycin A when bound to the ribosome. rsc.orgresearchgate.net The binding within the exit tunnel is stabilized by a network of hydrogen bonds and hydrophobic interactions between the antibiotic and the rRNA. researchgate.net
Molecular Mechanisms of Action: Interference with Aminoacyl Translocation and Nascent Polypeptide Elongation
By binding within the polypeptide exit tunnel, Erythromycin, 12-deoxy- creates a physical obstruction. sigmaaldrich.comembopress.org This blockage sterically hinders the progression of the growing (nascent) polypeptide chain once it reaches a certain length, typically between six and eight amino acids. embopress.org The antibiotic does not directly inhibit the peptidyl transferase enzyme responsible for forming peptide bonds. sigmaaldrich.com Instead, it interferes with the subsequent step of aminoacyl translocation, where the tRNA carrying the nascent peptide moves from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome. wikipedia.org
This interference prevents the A-site from being vacated, which in turn blocks the binding of the next incoming aminoacyl-tRNA. wikipedia.org The result is a premature termination of translation. sigmaaldrich.com The stalled ribosome eventually dissociates, releasing an incomplete and non-functional peptide fragment. nih.govacs.org This disruption of protein production ultimately halts bacterial growth. drugbank.com
Impact of Compound Structure, including 12-Deoxy-Modification, on Ribosomal Binding Affinity and Efficacy
The single structural difference between Erythromycin A and Erythromycin, 12-deoxy- (Erythromycin B)—the presence or absence of a hydroxyl group at the C12 position—has a discernible impact on the molecule's efficacy and properties. toku-e.comrsc.org
| Compound | Relative Antibacterial Activity | Key Structural Feature |
|---|---|---|
| Erythromycin A | ~100% (Reference) | Hydroxyl (-OH) group at C12 |
| Erythromycin, 12-deoxy- (Erythromycin B) | Slightly less active than Erythromycin A (~80%) uomustansiriyah.edu.iq | Hydrogen at C12 (lacks -OH group) toku-e.comrsc.org |
| Erythromycin C | ~50% of Erythromycin A | Lacks a methyl group on the cladinose (B132029) sugar |
| Erythromycin D | ~50% or less of Erythromycin A | Lacks both the cladinose methyl group and the C12-hydroxyl group |
This table summarizes the relative antibacterial activities of common erythromycin variants. Erythromycin A is generally the most potent, followed closely by Erythromycin B. wikipedia.orgresearchgate.net
A significant advantage of the 12-deoxy structure is enhanced stability in acidic conditions. toku-e.comrsc.org The C12-hydroxyl group in Erythromycin A can participate in an intramolecular reaction in the acidic environment of the stomach, leading to the formation of an inactive anhydroerythromycin 6,9;9,12-spiroketal degradation product. uomustansiriyah.edu.iqscirp.org Because Erythromycin, 12-deoxy- lacks this hydroxyl group, it is not susceptible to this specific degradation pathway and therefore retains its antibacterial activity substantially better after acid exposure. rsc.orgresearchgate.net
Structure Activity Relationships Sar of 12 Deoxyerythromycin and Its Analogs
Comparative Analysis of Biological Activity: 12-Deoxyerythromycin A (Erythromycin B) versus Erythromycin (B1671065) A
Erythromycin is a mixture of related compounds, primarily erythromycins A, B, C, and D. Among these, Erythromycin A is recognized as having the highest antibacterial activity. wikipedia.org Erythromycin B (12-deoxyerythromycin A) is the second most active component. wikipedia.org Studies comparing their minimum inhibitory concentrations (MICs) against various microorganisms consistently show that Erythromycin B is somewhat less potent than Erythromycin A. nih.gov Specifically, Erythromycin B exhibits approximately 80% of the antibacterial activity of Erythromycin A. uomus.edu.iq The antibacterial spectrum is largely confined to gram-positive bacteria, with limited activity against a small number of gram-negative organisms. nih.gov
| Compound | Relative Antibacterial Activity | Key Structural Difference from Erythromycin A |
| Erythromycin A | Most Active (Baseline) | C-12 Hydroxyl (-OH) group present |
| Erythromycin B | Somewhat less active than A (~80% activity) nih.govuomus.edu.iq | Lacks C-12 Hydroxyl (-OH) group; replaced by Hydrogen (-H) uomus.edu.iq |
| Erythromycin C | About half as active as A wikipedia.org | Lacks a methyl group on the cladinose (B132029) sugar |
| Erythromycin D | About half as active as A or less wikipedia.orgnih.gov | Lacks a hydroxyl group on the desosamine (B1220255) sugar |
Elucidation of the Role of the Absence of the C-12 Hydroxyl Group on Biological and Physicochemical Properties
The most significant consequence of the absence of the C-12 hydroxyl group in Erythromycin B is its enhanced stability in acidic conditions compared to Erythromycin A. uomus.edu.iq The gastric instability of Erythromycin A is a major clinical limitation, as it leads to the formation of biologically inactive degradation products. scirp.orgresearchgate.net
This degradation occurs through an intramolecular cyclization reaction in the acidic environment of the stomach. The C-9 ketone reacts with the hydroxyl groups at the C-6 and C-12 positions, forming an inactive 8,9-anhydro-6,9-hemiketal and a 6,9;9,12-spiroketal. scirp.orgresearchgate.net The C-12 hydroxyl group is directly involved in the formation of the spiroketal. scirp.org Since Erythromycin B lacks the C-12 hydroxyl group, this specific degradation pathway is blocked, rendering the molecule more acid-stable. uomus.edu.iq This improved chemical stability is a key physicochemical advantage of 12-deoxyerythromycin.
Importance of Macrolactone Ring Integrity for Antimicrobial Activity
The 14-membered macrolactone ring is the fundamental scaffold of erythromycin and its analogs and is indispensable for their antimicrobial activity. researchgate.netnih.gov This large ring structure is responsible for binding to the 50S subunit of the bacterial ribosome. researchgate.net By binding within the nascent peptide exit tunnel, the macrolide physically obstructs the passage of the growing polypeptide chain, thereby inhibiting protein synthesis and halting bacterial growth. researchgate.net Any disruption or cleavage of the macrolactone ring results in a loss of this binding capability and, consequently, a loss of antibacterial activity. researchgate.net Therefore, maintaining the integrity of the macrocyclic core is a primary requirement for any active erythromycin-based antibiotic.
Effects of Targeted Structural Modifications at Key Positions (e.g., C3, C5, C6, C9, C11, C12) on Antimicrobial Potency and Spectrum
Targeted modifications at various positions on the 12-deoxyerythromycin scaffold can significantly influence its potency, spectrum, and stability.
C-3 Position : The L-cladinose sugar at C-3 can be removed and the resulting hydroxyl group oxidized to a ketone. This modification creates a class of derivatives known as ketolides. The C-3 keto group enhances acid stability and improves potency, particularly against macrolide-resistant bacterial strains. researchgate.net This is because the cladinose sugar can induce certain resistance mechanisms, which are avoided in its absence. researchgate.net
C-5 Position : The D-desosamine sugar attached at C-5 is critical for antibacterial activity. Its tertiary amine group is basic, allowing for the formation of salts, and plays a crucial role in the binding of the antibiotic to the bacterial ribosome. uomus.edu.iq
C-6 Position : Methylation of the C-6 hydroxyl group, as seen in the semi-synthetic derivative clarithromycin (B1669154), significantly increases acid stability. uomus.edu.iq This modification sterically hinders the intramolecular reaction with the C-9 ketone, preventing the formation of the inactive hemiketal degradation product. scirp.org
C-9 Position : The C-9 ketone is a primary site of acid-catalyzed degradation. scirp.org Modifying this group, for instance, by converting it into an oxime and then to a ring-expanded azalide (like azithromycin), or by linking other molecules via a hydrazone bond, can block the degradation pathway and improve stability. nih.govresearchgate.net
C-11 and C-12 Positions : These positions are key sites for modification to enhance ribosomal binding. The formation of a cyclic carbamate (B1207046) across the C-11 and C-12 hydroxyls (in erythromycin A analogs) is a hallmark of potent ketolides like telithromycin. scirp.orgnih.gov This rigid structure provides additional contact points with the ribosome, increasing binding affinity. nih.gov In 12-deoxyerythromycin, the absence of the C-12 hydroxyl offers a unique starting point. The resulting C12-21 double bond, formed after eliminating the C12-OH, is a reactive site that can be used for further derivatization to introduce new functionalities. nih.gov
| Position | Modification | Effect on Activity/Properties | Example Compound Class |
| C-3 | Removal of cladinose, oxidation to ketone | Enhanced acid stability, improved potency against resistant strains researchgate.net | Ketolides researchgate.net |
| C-6 | Methylation of hydroxyl group | Increased acid stability uomus.edu.iq | Clarithromycin |
| C-9 | Conversion to oxime, ring expansion | Increased acid stability nih.govresearchgate.net | Azalides (e.g., Azithromycin) |
| C-11/C-12 | Formation of cyclic carbamate | Enhanced ribosomal binding and potency scirp.orgnih.gov | Ketolides (e.g., Telithromycin) |
| C-12 | Elimination of hydroxyl group | Increased acid stability, creates reactive C12-21 site for further modification uomus.edu.iqnih.gov | Erythromycin B / 12-deoxyerythromycin analogs |
Structure-Guided Design Principles for Novel 12-Deoxyerythromycin Analogs
The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. researchgate.net A key principle in designing more potent analogs is to introduce structural modifications that create additional, high-affinity interactions with the ribosome. The development of ketolides from Erythromycin A is a prime example of this strategy. By removing the C-3 cladinose and adding an 11,12-cyclic carbamate with an extended side chain, ketolides can bind to two domains of the 23S rRNA simultaneously, whereas older macrolides bind to only one. researchgate.net This results in a much higher binding affinity, which helps overcome common resistance mechanisms. researchgate.net For 12-deoxyerythromycin analogs, diversification can be explored by leveraging the unique reactivity of the C-12 position. The absence of the hydroxyl group allows for the introduction of different functionalities that can extend into new pockets of the ribosomal tunnel, potentially increasing binding affinity and potency. nih.gov
A major goal in macrolide design is to overcome the inherent instability in gastric acid. As established with 12-deoxyerythromycin (Erythromycin B), the absence of the C-12 hydroxyl group is a natural strategy for improving stability by preventing spiroketal formation. uomus.edu.iq Other proven strategies that can be applied to the 12-deoxyerythromycin scaffold include:
Modification of the C-9 ketone : Preventing its participation in intramolecular cyclization is the most effective approach. This can be achieved by converting the ketone to an oxime or other derivatives that are not susceptible to acid-catalyzed reactions. scirp.orgnih.govresearchgate.net
Alkylation of the C-6 hydroxyl : Introducing a methyl group at the C-6 position, as in clarithromycin, provides a steric shield that blocks the formation of the inactive 6,9-hemiketal. uomus.edu.iqscirp.org
By combining these strategies—starting with the intrinsically more stable 12-deoxy scaffold and introducing further modifications at the C-6 and C-9 positions—novel analogs can be designed with significantly enhanced chemical stability, making them more suitable for oral administration.
Mechanisms of Antimicrobial Resistance to Macrolides, Including 12 Deoxyerythromycin
Ribosomal Target Site Modification: Methylation of 23S rRNA by Erythromycin (B1671065) Resistance Methylase (Erm) Enzymes
The most common mechanism of acquired resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) is the modification of the antibiotic's target on the ribosome. nih.govnih.gov This is achieved by enzymes known as Erythromycin Resistance Methylases (Erm), which are encoded by a class of genes called erm. asm.org These enzymes catalyze the methylation of a specific adenine residue within the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit where macrolides bind. nih.govfrontiersin.org This modification reduces the binding affinity of the macrolide antibiotic to the ribosome, thereby rendering it ineffective at inhibiting protein synthesis. nih.gov The erm(B) gene is one of the most frequently encountered determinants for this type of resistance. nih.govscienceopen.com
The resistance conferred by Erm enzymes is the result of a post-transcriptional modification of the 23S rRNA. asm.org The Erm methyltransferase uses S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono- or dimethylation of the N6 amino group of a specific adenine residue, typically A2058 (in E. coli numbering), within domain V of the 23S rRNA. asm.orgnih.govresearchgate.net This modification occurs during the assembly of the ribosome, as the target site is inaccessible to the enzyme in the mature 70S ribosome. nih.gov The addition of one or two methyl groups to this critical adenine residue induces a conformational change in the ribosome's nascent peptide exit tunnel (NPET). nih.govresearchgate.net This steric alteration prevents the macrolide molecule from binding effectively, allowing protein synthesis to proceed even in the presence of the drug. frontiersin.orgnih.gov
Efflux Pump Systems in Bacterial Cells
A second major mechanism of macrolide resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. oup.comfrontiersin.org This mechanism, often referred to as the M-phenotype, confers resistance specifically to 14- and 15-membered macrolides but not to lincosamides or streptogramin B. asm.orgnih.gov The most well-characterized efflux systems are encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). oup.comnih.gov These genes code for membrane-associated proteins that function as drug pumps, utilizing the cell's proton motive force to expel the antibiotic, thereby reducing its intracellular concentration to sub-inhibitory levels. nih.govnih.gov In Streptococcus pneumoniae, the macrolide efflux genetic assembly (Mega) element carries the mef(E) gene along with the mel gene, both of which are required for the efflux system to be functional. scienceopen.comnih.gov The expression of these genes is often inducible by the presence of macrolides. nih.gov
| Efflux Pump System Component | Gene | Function |
| Macrolide Efflux Protein | mef(E) or mef(A) | Major facilitator superfamily (MFS) transporter responsible for drug extrusion. |
| ABC Transporter Protein | mel (msr(D)) | A membrane-spanning protein that works in concert with Mef, possibly as a ribosomal protection protein or part of the dual-pump system. |
Enzymatic Inactivation of Macrolide Compounds
Bacteria can also acquire resistance by producing enzymes that chemically modify and inactivate the macrolide antibiotic itself. nih.govnih.gov This strategy involves structural alterations that prevent the drug from binding to its ribosomal target. mdpi.com Several types of inactivating enzymes have been identified:
Esterases: Encoded by ere genes, these enzymes inactivate macrolides by hydrolyzing the macrolactone ring, which is essential for the antibiotic's activity. researchgate.net
Phosphotransferases: Macrolide phosphotransferases (MPHs), encoded by mph genes, inactivate the drugs by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. mdpi.comnih.gov
Glycosyltransferases: These enzymes inactivate macrolides by glycosylating the 2'-OH group of the macrolide ring, using UDP-glucose as a cofactor. mdpi.comnih.gov
Genetic Determinants and Transmission of Macrolide Resistance Genes (erm and mef)
The genes responsible for macrolide resistance, primarily erm and mef, are frequently located on mobile genetic elements (MGEs), which greatly facilitates their dissemination among bacterial populations. nih.gov These elements, such as transposons and plasmids, can be transferred both within and between different bacterial species through horizontal gene transfer. researchgate.netnih.gov
For instance, the erm(B) gene is often found on transposons like Tn917, while the mef(E)/mel operon is carried on the Mega element. scienceopen.com Notably, both erm(B) and mef(E) determinants can be found together on large, composite Tn916-like transposons, such as Tn2009 and Tn2010, conferring a dual-resistance phenotype. scienceopen.comasm.org The presence of these genes on conjugative transposons allows for their efficient spread, and commensal bacteria, such as viridans group streptococci, can act as important reservoirs for these resistance genes, later transferring them to pathogens like S. pneumoniae. oup.comnih.gov
| Genetic Element | Associated Resistance Gene(s) | Description |
| Tn917 | erm(B) | A transposon commonly carrying the gene for ribosomal methylation. |
| Mega element | mef(E)/mel | Macrolide Efflux Genetic Assembly; a 5.4- or 5.5-kb element carrying the efflux pump genes. |
| Tn2009 | tet(M), mef(E) | A composite, Tn916-like transposon carrying genes for tetracycline and macrolide efflux resistance. |
| Tn2010 | tet(M), mef(E), erm(B) | A composite transposon similar to Tn2009 but with the addition of the erm(B) gene, conferring dual macrolide resistance. |
Role of Nascent Peptide Sequences in Modulating Ribosomal Interactions and Resistance Phenotypes
Recent research has uncovered a highly sophisticated mechanism of resistance regulation involving the interplay between the macrolide antibiotic, the ribosome, and the nascent polypeptide chain being synthesized. nih.gov Expression of certain antibiotic resistance genes, including erm genes, is controlled by a process of drug-induced translational attenuation. nih.govpnas.org This regulation depends on the ribosome stalling while translating a short leader peptide upstream of the main resistance gene.
The sequence of this nascent peptide is critical. Specific amino acid sequences interact with the drug molecule and the ribosomal tunnel in a way that arrests translation. nih.govsigmaaldrich.com This stalling event causes a conformational change in the mRNA, which unmasks the ribosome binding site of the downstream resistance gene, allowing its translation to proceed. nih.gov Remarkably, the interaction is highly specific; minor changes in the nascent peptide sequence can alter which macrolide molecules can trigger the stalling. nih.gov Furthermore, studies suggest that the antibiotic can induce stalling even when the nascent peptide is too short to make direct contact, indicating that the drug allosterically alters the ribosome's peptidyl transferase center, predisposing it to halt translation on specific sequences. nih.govuic.edu This demonstrates a complex, tripartite interaction where the nascent peptide, the antibiotic, and the ribosome collectively act as a biosensor to regulate gene expression in response to an environmental threat. nih.govresearchgate.net
Chemical Synthesis and Derivatization Strategies
Semi-Synthetic Routes to 12-Deoxyerythromycin Analogs
Semi-synthetic modifications of erythromycin (B1671065) A have been instrumental in the development of second-generation macrolide antibiotics. nih.gov These strategies aim to overcome the inherent limitations of the parent molecule, such as its instability in acidic environments which leads to the formation of an inactive anhydrohemiketal. The synthesis of 12-deoxyerythromycin analogs is part of a broader effort to create derivatives with improved pharmacokinetic profiles and antimicrobial spectra. nih.gov
One notable semi-synthetic strategy involves the incorporation of a nitrogen atom into the macrolide ring, leading to the formation of azalides. nih.gov For instance, a series of 15-membered ring azalides derived from erythromycin A have been prepared and evaluated. nih.gov While not all of these are 12-deoxy derivatives, the synthetic principles are applicable. A specific example leading to a complex 12-deoxy analog is the synthesis of 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate. This multi-step synthesis involves the hydrolysis of the borate (B1201080) ester to yield the final azalide, 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A. epo.org Such semi-synthetic routes demonstrate the versatility of the erythromycin scaffold in generating structurally diverse analogs, including those lacking the C-12 hydroxyl group. nih.govepo.org
Directed Chemical Modification of the Macrolactone Skeleton
Regioselective modification of the multiple hydroxyl groups on the erythromycin macrolactone ring is a significant chemical challenge. The selective methylation of the C-12 hydroxyl group, in particular, has been a key step in creating novel derivatives. A successful approach to achieve this involves the use of a boron complex to protect certain hydroxyl groups while leaving the C-12 hydroxyl available for methylation. nih.gov
A novel synthetic method has been developed for the preparation of 12-O-methylerythromycin A. The critical step in this synthesis is the regioselective methylation of the 12-hydroxyl group of a boron complex of 2',4"-O-bis(trimethylsilyl)-9(S)-9-dihydroerythromycin A. This intermediate has unprotected hydroxyl groups at the C-6, C-9, and C-11 positions, yet the methylation occurs selectively at the C-12 position. nih.gov This method allows for the synthesis of compounds like 9(S)-9-dihydro-12-O-methylerythromycin A and 12-O-methylerythromycin A, which can then be compared to other derivatives like clarithromycin (B1669154). nih.gov
Table 1: Key Intermediates and Products in Regioselective O-Methylation
| Compound Name | Position of Modification | Synthetic Strategy |
|---|---|---|
| 2',4"-O-bis(trimethylsilyl)-9(S)-9-dihydroerythromycin A boron complex | C-12 | Regioselective methylation of unprotected 12-OH group nih.gov |
| 9(S)-9-dihydro-12-O-methylerythromycin A | C-12 | Product of regioselective methylation nih.gov |
This table summarizes key compounds involved in the regioselective O-methylation at the C-12 position of erythromycin derivatives.
The synthesis of epoxy-derivatives represents another important strategy for modifying the erythromycin skeleton, often aimed at improving acid stability and conferring novel biological activities. The formation of an ether linkage between C-9 and C-12 creates 9-deoxo-12-deoxy-9,12-epoxyerythromycin (B164011) A derivatives, which are structurally constrained and exhibit distinct properties.
In the pursuit of potent and acid-stable motilides (gastrointestinal prokinetic agents), novel 4"-deoxy derivatives of 9-deoxo-6,9-epoxyerythromycin have been designed and synthesized. nih.gov Although this specific example involves a 6,9-epoxy linkage, the synthetic principles are relevant to the formation of related cyclic ethers. The reduction of a 6,9-enol ether intermediate was a key step to enhance acid stability, resulting in some of the most stable motilides developed. nih.gov For example, (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A demonstrated significantly improved stability. nih.gov
More directly, the synthesis of azalides can also involve the 11,12-positions. For example, the synthesis of 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate involves a structure where the C-11 and C-12 hydroxyl groups are involved in a borate complex, effectively creating a derivative at these positions. epo.org The hydrolysis of this borate ester is a crucial final step to yield the target 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A. epo.org These synthetic approaches highlight the chemical strategies employed to create novel, structurally complex, and stable derivatives based on the 12-deoxyerythromycin scaffold.
Table 2: Examples of Synthesized Epoxy and Related Derivatives
| Compound Name | Key Structural Feature | Purpose of Synthesis |
|---|---|---|
| (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A | 6,9-epoxy linkage | Improved acid stability and prokinetic activity nih.gov |
| 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate | 11,12-hydrogenorthoborate complex | Intermediate in the synthesis of a novel azalide epo.org |
This table presents examples of advanced derivatives created through modifications involving epoxy or related cyclic structures on the erythromycin backbone.
Analytical Methodologies for Research and Characterization
Advanced Chromatographic Techniques for Separation, Identification, and Quantification in Complex Mixtures
Chromatographic methods are fundamental for isolating and quantifying 12-deoxy-erythromycin, particularly from fermentation broths or biological matrices where it may be present with erythromycin (B1671065) A and other related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 12-deoxy-erythromycin. Developing a robust HPLC method is critical for distinguishing it from structurally similar compounds. Method development typically involves optimizing the stationary phase, mobile phase composition, temperature, and detection wavelength.
Stationary Phase: Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of erythromycins due to their ability to separate moderately polar compounds. nih.govplos.org The choice between C8 and C18 depends on the desired retention and selectivity for 12-deoxy-erythromycin and related impurities.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of all components in a complex mixture. nih.gov The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of the basic erythromycin molecule.
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set around 215 nm where the macrolide structure exhibits absorbance. nih.gov
A sample HPLC method for the analysis of erythromycin and its related substances is detailed in the table below. While specific parameters would need to be optimized for 12-deoxy-erythromycin, this serves as a representative starting point.
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Detection | UV at 215 nm |
| This table is based on a method developed for erythromycin stearate (B1226849) and its impurities and would require optimization for 12-deoxy-erythromycin. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Metabolite Profiling and Structural Confirmation
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the sensitive detection and structural confirmation of 12-deoxy-erythromycin and its metabolites. frontiersin.orgmagritek.com LC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, providing high selectivity and sensitivity. magritek.com
Metabolite Profiling: In research involving engineered microorganisms or in vivo studies, LC-MS/MS is used to profile the metabolites of erythromycin-related pathways. This allows for the identification of 12-deoxy-erythromycin and other pathway intermediates or byproducts. frontiersin.org
Structural Confirmation: Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ of the analytes. The accurate mass of this molecular ion can be determined using a high-resolution mass spectrometer (HRMS), which helps in confirming the elemental composition. frontiersin.org Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) provides characteristic fragment ions that serve as a structural fingerprint, confirming the identity of the compound. rsc.org
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for the definitive structural elucidation of 12-deoxy-erythromycin, providing detailed information about its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like 12-deoxy-erythromycin in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.
1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms.
2D NMR: Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons. These experiments are crucial for assembling the molecular structure piece by piece. researchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The fragmentation pattern of 12-deoxy-erythromycin is expected to be similar to that of Erythromycin A, with key fragmentation events involving the loss of the neutral sugar moieties, cladinose (B132029) and desosamine (B1220255), and subsequent cleavages of the macrolactone ring. rsc.orgnih.gov The absence of the hydroxyl group at the C-12 position would influence the fragmentation pathways involving this part of the macrolide ring, providing further structural confirmation.
Biochemical and Enzymatic Assays for Pathway Interrogation and Enzyme Activity Characterization
The biosynthesis of 12-deoxy-erythromycin can be achieved by genetically engineering the erythromycin-producing organism, Saccharopolyspora erythraea. Specifically, this involves the inactivation of the eryK gene, which encodes the P450 monooxygenase responsible for the hydroxylation at the C-12 position of the erythronolide core.
Biochemical and enzymatic assays are vital for confirming the successful inactivation of this enzyme and for studying the biosynthesis pathway.
Pathway Interrogation: Analysis of the fermentation products from an eryK-deficient mutant strain using HPLC and LC-MS would be performed to confirm the production of 12-deoxy-erythromycin and the absence of C-12 hydroxylated erythromycins.
Enzyme Activity Characterization: In vitro assays can be designed to characterize the activity of the EryK enzyme. This typically involves incubating the purified enzyme with its substrate (e.g., Erythromycin D) and necessary co-factors (like NADPH) and then analyzing the reaction mixture for the formation of the hydroxylated product (Erythromycin C). The absence of this conversion would confirm the enzyme's function. Comparing the activity of the wild-type EryK with that from a mutated or inhibited source provides insights into its catalytic mechanism.
Other Analytical Techniques relevant to Compound Characterization in Research (e.g., Spectrophotometry)
In the characterization of macrolide antibiotics such as 12-deoxyerythromycin, spectrophotometry serves as a valuable and accessible analytical tool. This technique, which measures the absorption of light by a chemical substance as a function of wavelength, provides both qualitative and quantitative information. While more structurally elucidative methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for definitive identification, spectrophotometry offers a rapid and cost-effective means for preliminary analysis, quantification, and monitoring of chemical reactions.
Spectrophotometric methods for macrolide analysis can be broadly categorized into direct ultraviolet-visible (UV-Vis) spectrophotometry and colorimetric assays. The choice of method often depends on the concentration of the analyte and the complexity of the sample matrix.
Direct UV-Vis Spectrophotometry
Erythromycin and its derivatives, including 12-deoxyerythromycin, possess a macrolide ring structure that exhibits weak absorption in the ultraviolet region of the electromagnetic spectrum. A simple and rapid method for the analysis of erythromycin involves direct UV and first-derivative measurements. jfda-online.comjfda-online.com For erythromycin, the maximum direct UV absorbance is typically observed around 285 nm. jfda-online.com In first-derivative spectrophotometry, the absorption is measured at 300 nm, which can help to resolve the compound's signal from background interference. jfda-online.comjfda-online.com
The linearity of these methods has been demonstrated in the concentration range of 3-15 mg/mL for erythromycin. jfda-online.comjfda-online.com While specific data for 12-deoxyerythromycin is not extensively published, the structural similarity suggests that it would exhibit comparable UV absorption characteristics. The absence of the 12-hydroxyl group is not expected to significantly alter the primary chromophore of the macrolide lactone ring.
Interactive Data Table: UV Spectrophotometric Parameters for Erythromycin Analysis
| Parameter | Direct UV Measurement | First-Derivative Measurement |
| Wavelength (λmax) | 285 nm | 300 nm |
| Linearity Range | 3-15 mg/mL | 3-15 mg/mL |
| Correlation Coefficient (r²) | > 0.98 | > 0.99 |
| Limit of Detection (LOD) | 0.08 mg/mL | 1.37 mg/mL |
| Limit of Quantitation (LOQ) | 0.24 mg/mL | 4.17 mg/mL |
| Data based on studies of Erythromycin, which is structurally similar to 12-deoxyerythromycin. jfda-online.comjfda-online.com |
Colorimetric Methods
To enhance sensitivity and specificity, particularly for samples with low concentrations of the analyte or complex matrices, colorimetric methods are often employed. These techniques involve a chemical reaction that produces a colored product, which can then be quantified by measuring its absorbance in the visible region.
One common approach is the formation of a charge-transfer complex. For instance, erythromycin, acting as an n-electron donor, can react with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a highly colored complex. researchgate.net This complex with erythromycin exhibits a maximum absorbance at 464 nm and has been shown to be effective over a concentration range of 5-150 µg/mL. researchgate.net
Another colorimetric method involves the reaction of the macrolide with strong acids. When heated with concentrated sulfuric acid, erythromycin produces an intense yellow color with an absorption maximum at approximately 485 nm. scispace.comnih.gov This reaction forms the basis of a chemical assay that is both rapid and reproducible. scispace.com The heat generated from the dilution of the concentrated acid is often sufficient to drive the color development. scispace.com
The formation of binary complexes with dyes is another spectrophotometric approach. For example, macrolide antibiotics, including erythromycin, can form complexes with eosin (B541160) Y in a buffered aqueous medium, with the resulting complexes showing absorption maxima between 542-544 nm. researchgate.net
Interactive Data Table: Colorimetric Methods for Macrolide Analysis
| Reagent/Method | Wavelength (λmax) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 464 nm | 5-150 µg/mL | 1.27 x 10³ |
| Concentrated Sulfuric Acid | 485 nm | Not specified | Not specified |
| Eosin Y | 542-544 nm | 2-20 µg/mL | 5.03 x 10⁴ |
| Data based on studies of Erythromycin and other macrolides. researchgate.netresearchgate.net |
These spectrophotometric techniques, while not providing the detailed structural information of other methods, are highly valuable in research for their simplicity, speed, and cost-effectiveness in the quantitative analysis and characterization of compounds like 12-deoxyerythromycin.
Future Research Directions in 12 Deoxyerythromycin Research
Rational Design and Synthesis of Next-Generation Macrolides to Overcome Resistance Mechanisms
The rational design of new antibiotics is a crucial strategy to combat drug-resistant pathogens. nih.govnih.gov This approach involves designing molecules that can effectively inhibit bacterial growth while circumventing existing resistance mechanisms. For macrolides, this often means creating derivatives that can still bind to the bacterial ribosome even after it has been modified by resistance-conferring enzymes.
A significant challenge in the development of new macrolides is overcoming resistance, which often arises from modifications to the antibiotic's target site on the ribosome. Researchers are exploring the synthesis of novel 12-membered ring macrolides designed based on structure-activity relationships and macrolide-ribosome interactions. nih.gov Compounds that maintain proper attachment of the desosamine (B1220255) sugar and an anchor group to the lactone ring have shown improved activity against erythromycin-resistant organisms. nih.gov
The development of third-generation macrolides, known as ketolides, was a direct result of efforts to combat resistance. nih.gov Ketolides are characterized by the replacement of the L-cladinose sugar at the 3-position of the lactone ring with a 3-keto group. nih.gov Many also feature an 11,12-cyclic carbamate (B1207046) and an alkyl–aryl side chain. nih.gov These modifications have proven effective against certain resistant strains. Future work on 12-deoxyerythromycin could incorporate similar strategies, focusing on modifications that enhance binding affinity to resistant ribosomes and reduce susceptibility to bacterial efflux pumps.
| Strategy | Rationale | Example Modification |
| Target Modification | Enhance binding to resistant ribosomes. | Introduction of a 3-keto group (ketolide). nih.gov |
| Circumventing Efflux | Design molecules that are poor substrates for bacterial efflux pumps. | Alteration of side chains to modify physicochemical properties. |
| Dual-Targeting | Inhibit multiple bacterial targets simultaneously to reduce the likelihood of resistance. nih.gov | Combination of a macrolide scaffold with another pharmacophore. |
Development of Advanced Biosynthetic Engineering Platforms for Tailored Compound Libraries
Biosynthetic engineering offers a powerful platform for generating novel macrolide derivatives. This approach involves manipulating the genes responsible for the biosynthesis of these compounds to create new structures with improved properties. The modular nature of polyketide synthases (PKSs), the enzymes that produce the macrolide backbone, makes them particularly amenable to this type of engineering. nih.govresearchgate.net
Researchers have successfully engineered the erythromycin (B1671065) PKS to produce a variety of "unnatural" natural products by swapping domains and modules. nih.gov This has led to the creation of a library of novel polyketides with altered functionalities. A key aspect of this work is the development of heterologous expression systems, where the biosynthetic genes are transferred to a more easily manipulated host organism, such as E. coli. asm.org This allows for the production of new compounds through bioconversion experiments, where a substrate is fed to the engineered organism and converted into a novel product. asm.org
Future efforts in this area will focus on creating more sophisticated and predictable engineering platforms. This includes developing a deeper understanding of the rules governing PKS module and domain interactions to enable the rational design of hybrid PKSs that can produce specific, desired structures. The goal is to create a "plug-and-play" system where different enzymatic domains can be easily swapped to generate a diverse library of 12-deoxyerythromycin analogs for screening.
| Platform | Description | Application to 12-Deoxyerythromycin |
| Precursor-Directed Biosynthesis | Feeding synthetic precursor molecules to an engineered organism with a modified PKS. nih.gov | Generation of 12-deoxyerythromycin analogs with novel side chains. |
| Combinatorial Biosynthesis | Creating libraries of novel compounds by swapping PKS domains and modules. nih.gov | Production of a diverse range of 12-deoxyerythromycin derivatives with altered backbones. |
| Heterologous Expression | Expressing the 12-deoxyerythromycin biosynthetic genes in a host organism like E. coli. asm.org | Facilitates easier genetic manipulation and production of novel compounds. |
Deeper Elucidation of Complex Enzyme Mechanisms and Polyketide Assembly Lines
The biosynthesis of macrolides like 12-deoxyerythromycin is carried out by large, multi-enzyme complexes called polyketide synthases (PKSs). nih.gov These PKSs function as molecular assembly lines, with each module responsible for a specific step in the construction of the polyketide backbone. nih.govyoutube.com A deeper understanding of the mechanisms of these enzymes is essential for their successful engineering.
Recent advances in structural biology, particularly cryo-electron microscopy, are providing unprecedented insights into the architecture and function of PKSs. nih.gov This has led to a better understanding of how the various catalytic domains within a module work together and how the growing polyketide chain is passed from one module to the next. nih.gov
Future research will aim to further unravel the intricate details of PKS function. This includes understanding the factors that control the stereochemistry of the polyketide backbone and the mechanisms by which the PKS selects the correct building blocks for each extension step. youtube.com This knowledge will be critical for developing more precise and predictable biosynthetic engineering strategies for producing novel 12-deoxyerythromycin analogs.
Computational Modeling Approaches for Predicting Structure-Activity Relationships and Ribosomal Interactions
Computational modeling has become an indispensable tool in modern drug discovery. nih.gov For 12-deoxyerythromycin, computational approaches can be used to predict how modifications to its structure will affect its antibacterial activity and its interaction with the bacterial ribosome.
Quantitative structure-activity relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. nih.govmdpi.com These models can be used to predict the activity of novel 12-deoxyerythromycin derivatives before they are synthesized, helping to prioritize the most promising candidates.
Molecular dynamics simulations can provide detailed insights into the binding of 12-deoxyerythromycin and its analogs to the ribosome. nih.govnih.gov These simulations can help to explain why certain modifications enhance or diminish antibacterial activity and can guide the design of new derivatives with improved binding affinity. nih.gov By modeling the interactions between the macrolide and the ribosomal exit tunnel, researchers can design compounds that are less susceptible to resistance mechanisms that involve modification of the ribosomal binding site. nih.govnih.gov
| Modeling Approach | Application | Desired Outcome |
| QSAR | Predict the antibacterial activity of novel 12-deoxyerythromycin derivatives. nih.gov | Prioritization of synthetic targets with high predicted activity. |
| Molecular Dynamics | Simulate the binding of 12-deoxyerythromycin analogs to the ribosome. nih.govnih.gov | Understanding of key binding interactions and rational design of more potent inhibitors. |
| Homology Modeling | Create 3D models of PKS domains for which no experimental structure is available. chalmers.se | Facilitate the rational design of hybrid PKSs for biosynthetic engineering. |
Q & A
Q. What are the standard analytical techniques for confirming the molecular structure of 12-deoxy-erythromycin?
To confirm the structure, researchers should employ a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, the EPA/NiH Mass Spectral Database provides reference fragmentation patterns for erythromycin derivatives, including 12-deoxy-erythromycin and its N-oxide variant . NMR analysis (e.g., H, C, and 2D experiments) is critical for resolving stereochemical details. Methodological steps include:
- Purification via high-performance liquid chromatography (HPLC).
- Comparison of spectral data with published standards.
- Validation using isotopic labeling or synthetic analogs.
Q. How is 12-deoxy-erythromycin synthesized in microbial systems, and what are the key biosynthetic precursors?
12-deoxy-erythromycin is derived from the polyketide synthase (PKS) pathway in Saccharopolyspora erythraea. Key precursors include methylmalonyl-CoA and propionyl-CoA. Researchers should:
Q. What are the primary mechanisms by which 12-deoxy-erythromycin exerts antibacterial activity?
The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to erythromycin. However, its reduced hydroxyl group at position 12 may alter binding affinity. Methodological approaches to study this include:
- Ribosomal binding assays using radiolabeled 12-deoxy-erythromycin.
- Comparative minimum inhibitory concentration (MIC) studies against erythromycin-resistant strains .
- Molecular docking simulations to assess structural interactions with ribosomal RNA.
Advanced Research Questions
Q. How can experimental designs be optimized to resolve contradictions in reported antibacterial efficacy of 12-deoxy-erythromycin across studies?
Contradictions often arise from variability in bacterial strains, growth conditions, or compound purity. Researchers should:
- Conduct sensitivity analyses by sub-grouping data based on bacterial species (e.g., Gram-positive vs. Gram-negative) .
- Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Validate compound purity via orthogonal methods (e.g., HPLC coupled with UV and MS detection) .
- Perform meta-analyses to identify confounding variables (e.g., pH, temperature) .
Q. What methodological frameworks are suitable for optimizing 12-deoxy-erythromycin yield in microbial fermentation?
Response surface methodology (RSM) combined with oxygen uptake rate (OUR) monitoring is effective. Steps include:
Q. How can researchers address challenges in isolating 12-deoxy-erythromycin from complex fermentation broths?
Separation challenges stem from structural similarity to erythromycin and byproducts. Advanced strategies include:
- Two-phase extraction systems (e.g., aqueous two-phase extraction) to improve selectivity.
- High-resolution chromatographic techniques (e.g., hydrophilic interaction liquid chromatography, HILIC).
- CRISPR-Cas9 engineering of host strains to reduce byproduct formation .
Methodological and Statistical Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in 12-deoxy-erythromycin toxicity studies?
Q. How should researchers design controls to evaluate off-target effects in 12-deoxy-erythromycin mechanistic studies?
- Include erythromycin and structurally related macrolides as positive/negative controls.
- Use ribosome profiling or transcriptomics to identify non-canonical targets.
- Validate findings with gene knockout strains (e.g., ribosomal protein L22 mutants) .
Data Management and Ethical Compliance
Q. What data management practices are critical for reproducibility in 12-deoxy-erythromycin research?
- Deposit raw spectral data (MS/NMR) in public repositories (e.g., Metabolights).
- Document experimental parameters (e.g., fermentation conditions, instrument settings) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Archive processed data in appendices, reserving key results for the main text .
Q. How can ethical issues in animal or in vitro models for 12-deoxy-erythromycin toxicity testing be mitigated?
- Follow ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for transparency.
- Use organ-on-a-chip or 3D cell cultures to reduce reliance on animal models .
- Obtain approval from institutional review boards (IRBs) for human-derived cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
